1-(4-Boc-aminobutyl)piperazine

Overview

Description

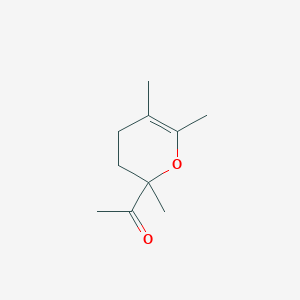

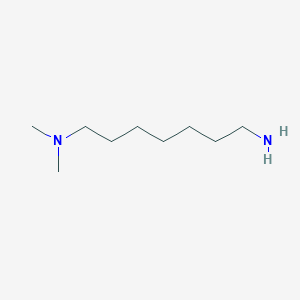

1-(4-Boc-aminobutyl)piperazine is an organic compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol. It is also known as tert-Butyl (4-(piperazin-1-yl)butyl)carbamate. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities.

Mechanism of Action

Target of Action

Piperazine compounds, a class to which this compound belongs, are known to interact with gaba receptors .

Mode of Action

Piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . .

Biochemical Pathways

Given its structural similarity to other piperazine compounds, it may influence pathways involving gaba receptors .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound may cause paralysis of certain parasites .

Action Environment

It is generally recommended to store such compounds under inert gas, in a cool and dark place, at a temperature below 15°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Boc-aminobutyl)piperazine can be synthesized through the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield the desired compound with high efficiency and purity .

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized to achieve high yields and purity while minimizing environmental impact. Recent advancements have focused on improving the efficiency of these processes, making them more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Boc-aminobutyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides using catalysts such as CuBr and bases like K3PO4.

Common Reagents and Conditions:

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc protecting group.

Coupling Reactions: Catalysts like CuBr and bases such as K3PO4 are used in Buchwald-Hartwig coupling reactions.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields the free amine.

Aryl-substituted Piperazines: Coupling reactions with aryl halides produce aryl-substituted piperazines.

Scientific Research Applications

1-(4-Boc-aminobutyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including piperazinyl amides and derivatives with dual receptor affinities.

Biology: The compound is utilized in the study of receptor binding affinities and structure-activity relationship studies to optimize receptor interactions.

Medicine: It plays a crucial role in the development of therapeutic agents aimed at treating psychiatric disorders by targeting D2 and 5-HT1A receptors.

Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

1-Boc-piperazine: A similar compound with a Boc-protected piperazine ring, used in similar synthetic applications.

1-Boc-4-(4-aminophenyl)piperazine: Another derivative used in the synthesis of biologically active compounds.

Uniqueness: 1-(4-Boc-aminobutyl)piperazine is unique due to its specific structure, which allows for selective protection and subsequent reactions of the amine group. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Properties

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUWFJKBUTXYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

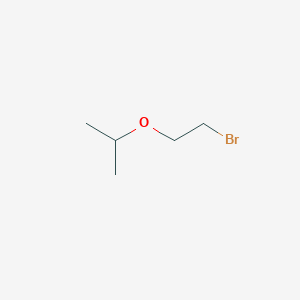

CC(C)(C)OC(=O)NCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399728 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-61-5 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)